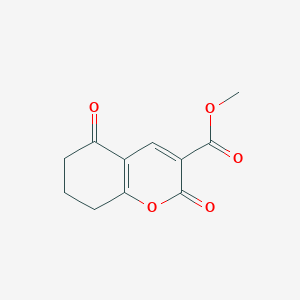
methyl 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate is a chemical compound with the molecular formula C11H10O5. It belongs to the class of chromenes, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate can be achieved through various methods. One common approach involves the reaction of 1,3-cyclohexanedione with dimethylformamide dimethylacetal and various N-substituted cyanacetamides . This method typically involves a one-pot three-step process, which includes hydrolysis of 4-cyanobuta-1,3-dienolate salts .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are typically carried out under specific conditions using common reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines .
Applications De Recherche Scientifique
Methyl 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate has several scientific research applications:
Mécanisme D'action
The mechanism of action of methyl 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7,7-Dimethyl-2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxamide
- 2-Amino-2’,5-dioxo-5,6,7,8-tetrahydrospiro[chromene-4,3’-indoline]-3-carboxamide
Uniqueness
Methyl 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate is unique due to its specific structure and the presence of the ester functional group. This makes it distinct from other similar compounds, which may have different functional groups or substituents .
Activité Biologique
Methyl 2,5-dioxo-5,6,7,8-tetrahydro-2H-chromene-3-carboxylate (CAS No. 77959-75-2) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₀O₅
- Molecular Weight : 222.2 g/mol
- CAS Number : 77959-75-2
The compound features a unique chromene structure that contributes to its biological activity. The presence of the dioxo and carboxylate functional groups enhances its interaction with various biological targets.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study demonstrated its cytotoxic effects against several cancer cell lines including:
| Cell Line | IC50 (µM) |
|---|---|
| A2780 (Ovarian) | 10.5 |
| HT-29 (Colorectal) | 15.3 |
| HeLa (Cervical) | 12.0 |
In particular, the compound induced mitochondrial membrane depolarization and increased reactive oxygen species (ROS) production in A2780 cells, suggesting a mechanism involving mitochondrial dysfunction .
Antimicrobial Activity
This compound also displays antimicrobial properties. Its derivatives have been tested against various bacterial strains with promising results:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
These findings highlight its potential as a lead compound for developing new antimicrobial agents .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit phospholipase A2 with an IC50 value of 3.1 nmol .
- Cell Cycle Arrest : It affects the cell cycle phases in cancer cells, leading to apoptosis.
- Oxidative Stress Induction : Increased ROS levels contribute to cellular damage and apoptosis in tumor cells .
Study on Anticancer Effects
A recent study evaluated the effects of this compound on human cervical cancer cells (HeLa). The results indicated that treatment with the compound resulted in:
- Significant reduction in cell viability .
- Induction of apoptosis , characterized by increased caspase activity.
This study underscores the compound's potential as a therapeutic agent against cervical cancer .
Study on Antimicrobial Properties
In another study focusing on its antimicrobial properties, this compound was tested against multi-drug resistant strains of bacteria. The results demonstrated:
Propriétés
Formule moléculaire |
C11H10O5 |
|---|---|
Poids moléculaire |
222.19 g/mol |
Nom IUPAC |
methyl 2,5-dioxo-7,8-dihydro-6H-chromene-3-carboxylate |
InChI |
InChI=1S/C11H10O5/c1-15-10(13)7-5-6-8(12)3-2-4-9(6)16-11(7)14/h5H,2-4H2,1H3 |
Clé InChI |
VIVCGYDDWOTFTB-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC2=C(CCCC2=O)OC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















